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An In-depth Technical Guide on the Chemical Structure and Synthesis Pathway of

Butonitazene

Introduction
Butonitazene, also known as butoxynitazene, is a synthetic opioid belonging to the

benzimidazole class of compounds.[1] First synthesized in the late 1950s during research into

novel analgesics, it has no approved medical use.[1][2] Structurally similar to other potent

opioids like etonitazene and isotonitazene, Butonitazene has emerged as a compound of

interest for researchers, forensic scientists, and drug development professionals due to its high

potency and presence in the illicit drug market.[3][4] This document provides a detailed

overview of its chemical structure, synthesis pathways, pharmacological properties, and

analytical methodologies.

Chemical Structure
Butonitazene is chemically designated as 2-(2-(4-butoxybenzyl)-5-nitro-1H-benzimidazol-1-yl)-

N,N-diethylethan-1-amine.[1] Its molecular structure consists of a 2-benzylbenzimidazole core,

which is characteristic of the "nitazene" subclass of opioids.[3] Key structural features include a

nitro group at the 5-position of the benzimidazole ring and a butoxy substituent on the benzyl

moiety.[1] The molecule does not possess any stereoisomers.[1]
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IUPAC Name: 2-[2-[(4-butoxyphenyl)methyl]-5-nitro-1H-benzimidazol-1-yl]-N,N-

diethylethanamine[5]

Molecular Formula: C₂₄H₃₂N₄O₃[5][6]

Molecular Weight: 424.5 g/mol [3][5]

CAS Number: 95810-54-1[3][5][6]

Caption: Chemical structure of Butonitazene.

Synthesis Pathway
The synthesis of Butonitazene can be accomplished through several routes, with a common

pathway involving a three-step process starting from 1-chloro-2,4-dinitrobenzene.[1][7] This

synthesis is considered relatively straightforward and does not require precursors that are

strictly regulated.[7]

Step 1: Nucleophilic Substitution The synthesis begins with the nucleophilic substitution of the

activated chlorine atom on 1-chloro-2,4-dinitrobenzene with 2-diethylaminoethylamine.[1][7]

Step 2: Selective Reduction Following the substitution, the nitro group at the ortho position to

the newly formed amine is selectively reduced to an amino group, yielding an ortho-

phenylenediamine derivative.[1][7]

Step 3: Condensation and Cyclization The final step involves the condensation of the ortho-

phenylenediamine intermediate with n-butoxyphenyl imidate. The imidate is typically prepared

from the corresponding n-butoxyphenylacetonitrile derivative. This reaction forms the

benzimidazole ring and yields the final product, Butonitazene.[1][7]
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Caption: General synthesis pathway for Butonitazene.

Experimental Protocols
Synthesis of Butonitazene (General Protocol)
The following is a generalized experimental protocol based on the described synthesis

pathway.[1][7][8]

Preparation of N-(2,4-dinitrophenyl)-N',N'-diethylethane-1,2-diamine:

Dissolve 1-chloro-2,4-dinitrobenzene in a suitable solvent (e.g., ethanol).

Add 2-diethylaminoethylamine to the solution.

Heat the mixture under reflux for a specified period to facilitate the nucleophilic substitution

reaction.

After cooling, the product can be isolated and purified.

Selective Reduction to form N¹-(2-(diethylamino)ethyl)-4-nitrobenzene-1,2-diamine:

The dinitro compound from the previous step is dissolved in a suitable solvent (e.g.,

methanol).

A reducing agent, such as sodium sulfide or through catalytic hydrogenation, is used to

selectively reduce the ortho-nitro group.

The reaction is monitored until the selective reduction is complete.

The resulting ortho-phenylenediamine derivative is then isolated and purified.

Condensation to form Butonitazene:

The n-butoxyphenyl imidate is first prepared by treating n-butoxyphenylacetonitrile with an

alcohol (e.g., ethanol) in the presence of a strong acid like hydrogen chloride.

The isolated ortho-phenylenediamine derivative is then reacted with the n-butoxyphenyl

imidate in a suitable solvent.
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The condensation reaction is typically heated to drive the formation of the benzimidazole

ring.

The final product, Butonitazene, is then isolated, often as a hydrochloride salt, and

purified through recrystallization.[8]

Analytical Methodology: LC-QTOF-MS
A common method for the identification and confirmation of Butonitazene in biological and

seized samples is Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry (LC-

QTOF-MS).[3]

Sample Preparation: Samples, such as blood or urine extracts, may be analyzed directly

without extensive preparation.[3]

Instrumentation: A UHPLC system coupled to a QTOF mass spectrometer.[3]

Chromatographic Conditions:

Column: A reverse-phase column, such as a Phenomenex® Kinetex C18 (50 mm x 3.0

mm, 2.6 µm), is typically used.[3]

Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component

(e.g., 10 mM ammonium formate, pH 3.0) and an organic component (e.g., methanol or

acetonitrile).[3]

Gradient Program: A typical gradient might start with a high aqueous percentage, ramping

up to a high organic percentage over several minutes to elute the analyte.[3]

Injection Volume: 10 µL.[3]

Mass Spectrometry Parameters:

Ionization Mode: Electrospray ionization (ESI) in positive mode.

Scan Range: A TOF MS scan range of 100-510 Da is appropriate to detect the protonated

molecule [M+H]⁺ of Butonitazene (exact mass: 425.2547).[3]
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Data Analysis: Identification is confirmed by comparing the retention time and the mass

spectral data (including the accurate mass of the parent ion and its fragmentation pattern)

with an acquired reference standard.[3]

Pharmacological Profile
Butonitazene is a potent opioid agonist that primarily interacts with the µ-opioid receptor

(MOR).[1][7] Its pharmacological effects are similar to those of other opioids, including

analgesia, euphoria, and respiratory depression.[1][2]

Receptor Binding and Functional Activity
In vitro studies have characterized the binding affinity and functional potency of Butonitazene
at opioid receptors. It demonstrates a higher affinity and potency for the µ-opioid receptor

compared to the delta- and kappa-opioid receptors.[1] While its binding affinity at the µ-opioid

receptor is comparable to morphine, it is lower than that of fentanyl.[1] However, in terms of

functional activity (agonist-stimulated G-protein activation), some studies suggest its potency is

lower than etonitazene but it acts as a full agonist with efficacy comparable to etonitazene.[7]

Other studies have shown that in rodent tail-withdrawal tests, Butonitazene is less potent than

both morphine and fentanyl.[1]

Quantitative Pharmacological Data
The following table summarizes key quantitative data on the pharmacological properties of

Butonitazene in comparison to other well-known opioids.
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Compound Receptor
Binding
Affinity (Kᵢ,
nM)

Potency
(EC₅₀, nM)

Efficacy
(Eₘₐₓ, %)

Reference(s
)

Butonitazene µ (rat)
Similar to

Morphine
2.32 101 [1][7]

Lower than

Fentanyl
[1]

δ (human)

Lower than

Fentanyl/Mor

phine

- - [1]

κ (human)

Lower than

Fentanyl/Mor

phine

- - [1]

Fentanyl µ 1.255 - - [9]

Morphine µ - - -

Etonitazene µ - 0.0398 106 [7]

Note: Data is compiled from various studies and experimental conditions may differ.

Signaling Pathway
As a µ-opioid receptor agonist, Butonitazene initiates intracellular signaling cascades upon

binding to the receptor, which is a G-protein coupled receptor (GPCR). The primary signaling

pathway involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP)

levels.[7] Additionally, activation of the µ-opioid receptor by Butonitazene involves interaction

with β-arrestin-2, a protein that plays a role in receptor desensitization and internalization, and

can also mediate some of the adverse effects associated with opioid use.[1]
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Caption: Simplified µ-opioid receptor signaling pathway.

Conclusion
Butonitazene is a potent synthetic opioid of the benzimidazole class with a well-defined

chemical structure and established synthesis pathways. Its high affinity and efficacy at the µ-

opioid receptor underscore its potent analgesic and psychoactive effects. The availability of

reliable analytical methods is crucial for its detection in forensic and clinical settings. This guide
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provides core technical information to aid researchers, scientists, and drug development

professionals in understanding the fundamental chemical and pharmacological aspects of

Butonitazene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. cdn.who.int [cdn.who.int]

2. Butonitazene - Expert Committee on Drug Dependence Information Repository
[ecddrepository.org]

3. cfsre.org [cfsre.org]

4. Butonitazene - Wikipedia [en.wikipedia.org]

5. Butonitazene | C24H32N4O3 | CID 156588955 - PubChem [pubchem.ncbi.nlm.nih.gov]

6. caymanchem.com [caymanchem.com]

7. Buy Butonitazene | 95810-54-1 [smolecule.com]

8. US2935514A - Benzimidazoles - Google Patents [patents.google.com]

9. Pharmacologic Characterization of Substituted Nitazenes at μ, κ, and Δ Opioid Receptors
Suggests High Potential for Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Butonitazene chemical structure and synthesis
pathway]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3025780#butonitazene-chemical-structure-and-
synthesis-pathway]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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